molecular formula C2H10Cl2N2 B1627976 (1,2-13C2)Ethane-1,2-diamine;dihydrochloride CAS No. 77435-60-0

(1,2-13C2)Ethane-1,2-diamine;dihydrochloride

Cat. No.: B1627976
CAS No.: 77435-60-0
M. Wt: 135 g/mol
InChI Key: OHHBFEVZJLBKEH-BQTCFENJSA-N
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Description

(1,2-13C2)Ethane-1,2-diamine;dihydrochloride is a stable isotope-labeled compound. It is a derivative of ethane-1,2-diamine, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is commonly used in various scientific research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-13C2)Ethane-1,2-diamine;dihydrochloride typically involves the reaction of 1,2-dichloroethane with ammonia under high pressure and temperature conditions. The reaction is carried out in an aqueous medium at approximately 180°C. During this process, hydrogen chloride is generated, which forms a salt with the amine. The amine is then liberated by the addition of sodium hydroxide and can be recovered by rectification .

Industrial Production Methods: Industrial production of ethane-1,2-diamine involves similar methods, with large-scale reactors and optimized conditions to ensure high yield and purity. The use of stable isotope-labeled compounds like this compound requires specialized facilities to handle and incorporate the isotopes efficiently .

Chemical Reactions Analysis

Types of Reactions: (1,2-13C2)Ethane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1,2-13C2)Ethane-1,2-diamine;dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (1,2-13C2)Ethane-1,2-diamine;dihydrochloride involves its incorporation into biochemical pathways where it acts as a tracer. The carbon-13 isotope allows for precise tracking of the compound through various reactions and processes. This helps in understanding the molecular targets and pathways involved in its action .

Comparison with Similar Compounds

Uniqueness: (1,2-13C2)Ethane-1,2-diamine;dihydrochloride is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in tracing and studying complex biochemical and chemical processes. This isotopic labeling provides a significant advantage in research applications where precise tracking and quantification are required .

Properties

IUPAC Name

(1,2-13C2)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i1+1,2+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHBFEVZJLBKEH-BQTCFENJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584348
Record name (~13~C_2_)Ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77435-60-0
Record name (~13~C_2_)Ethane-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77435-60-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2-13C2)Ethane-1,2-diamine;dihydrochloride
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(1,2-13C2)Ethane-1,2-diamine;dihydrochloride
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(1,2-13C2)Ethane-1,2-diamine;dihydrochloride
Reactant of Route 6
(1,2-13C2)Ethane-1,2-diamine;dihydrochloride

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